molecular formula C21H18BrClN2O3S B3678782 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(4-chloro-2-methylphenyl)acetamide

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(4-chloro-2-methylphenyl)acetamide

Cat. No.: B3678782
M. Wt: 493.8 g/mol
InChI Key: QZWCOYGPTWCUHK-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(4-chloro-2-methylphenyl)acetamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a benzenesulfonyl group, a bromoanilino group, and a chloro-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(4-chloro-2-methylphenyl)acetamide typically involves multiple steps, including nitration, reduction, bromination, and sulfonylation reactions. The process begins with the nitration of aniline derivatives to introduce nitro groups, followed by reduction to form amines. Bromination is then carried out to introduce bromine atoms, and finally, sulfonylation is performed to attach the benzenesulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(4-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated or aminated derivatives.

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(4-chloro-2-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(4-chloro-2-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The bromoanilino and chloro-methylphenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, 2-bromo-: Shares the bromoanilino group but lacks the benzenesulfonyl and chloro-methylphenyl groups.

    4-Bromobenzamide: Similar in structure but does not contain the benzenesulfonyl and chloro-methylphenyl groups.

Uniqueness

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(4-chloro-2-methylphenyl)acetamide is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and potential applications. The combination of benzenesulfonyl, bromoanilino, and chloro-methylphenyl groups makes it a versatile compound in various fields of research.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(4-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrClN2O3S/c1-15-13-17(23)9-12-20(15)24-21(26)14-25(18-10-7-16(22)8-11-18)29(27,28)19-5-3-2-4-6-19/h2-13H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWCOYGPTWCUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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